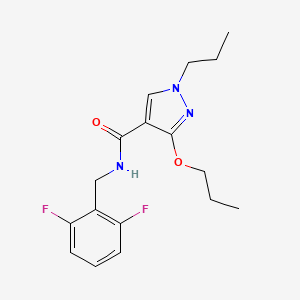

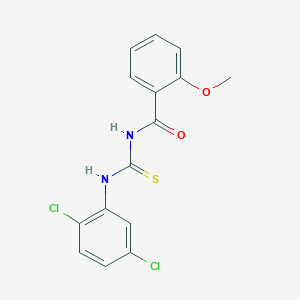

![molecular formula C16H16F3N3 B2877776 N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide](/img/structure/B2877776.png)

N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been a topic of interest in recent years . The trifluoromethyl group is strongly electron-withdrawing, which can provide many advantages such as novel biological activity, lower toxicity, and advanced systemic and/or good selectivity .Chemical Reactions Analysis

Trifluoromethyl probes are a preferred form of NMR tag for 19F NMR studies of proteins, given their three-fold (or more) amplification in the signal-to-noise ratio resulting from three equivalent nuclei and the fact that fast methyl rotation further averages the chemical shift anisotropy (CSA) .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy was developed for the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method features direct metal-free oxidative N-N bond formation, yielding high reaction efficiency and short reaction times (Zisheng Zheng et al., 2014).

Facial and Meridional Tris-Cyclometalated Iridium(III) Complexes : Research on tris-cyclometalated Ir(III) complexes highlighted their synthesis, structural characterization, electrochemistry, and photophysical properties. These complexes showed distinct spectroscopic properties and high quantum efficiencies, providing valuable insights into the design of efficient photoluminescent materials (A. Tamayo et al., 2003).

Catalysis and Organic Reactions

- Reactions of Aromatic Methyl Ketimines with Halonitriles : Investigating the reactions between N-Isopropyl-(1-phenylethylidene)amine and various halonitriles led to the development of fluoro- and chloro-containing pyrimidines. This research opens new pathways for synthesizing pyrimidines with polyhaloalkyl groups, which are crucial for developing novel materials and pharmaceuticals (V. Sosnovskikh et al., 2002).

Luminescent Materials

- New Luminescent Cyclometalated Iridium(III) Diimine Complexes : The study introduced thirty luminescent cyclometalated iridium(III) diimine complexes, showcasing their potential as biological labeling reagents. These complexes, characterized by intense and long-lived luminescence, are crucial for developing advanced imaging and diagnostic tools (K. K. Lo et al., 2003).

Direcciones Futuras

The future directions of research involving “N’-isopropyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide” and similar compounds are promising. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are expected to lead to many novel applications in the future .

Mecanismo De Acción

Target of Action

Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .

Mode of Action

The trifluoromethylation of carbon-centered radical intermediates is a common mechanism for compounds with a trifluoromethyl group . This process could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The trifluoromethyl group’s influence on pharmaceuticals and agrochemicals suggests that it may interact with various biochemical pathways .

Result of Action

The trifluoromethyl group’s impact on pharmaceuticals and agrochemicals suggests that it may have significant molecular and cellular effects .

Propiedades

IUPAC Name |

N'-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3/c1-11(2)21-15(12-6-8-20-9-7-12)22-14-5-3-4-13(10-14)16(17,18)19/h3-11H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBVLOLKOWPFFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(C1=CC=NC=C1)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid](/img/structure/B2877693.png)

![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2877695.png)

![N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2877697.png)

![ethyl (2E)-2-cyano-3-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}prop-2-enoate](/img/structure/B2877707.png)

![3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2877711.png)

![5-[(4-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2877713.png)

![2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2877715.png)